Cas no 1600502-76-8 ((2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one)

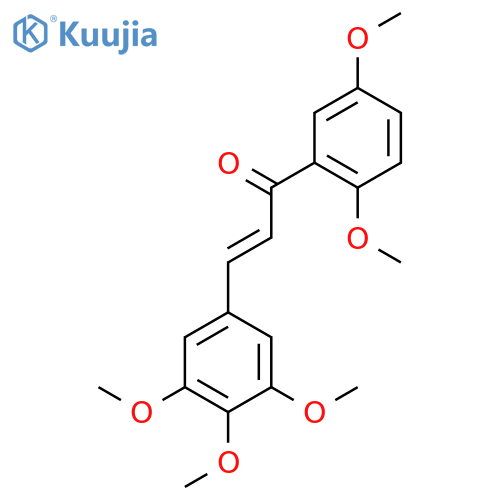

1600502-76-8 structure

商品名:(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

CAS番号:1600502-76-8

MF:C20H22O6

メガワット:358.385086536407

MDL:MFCD03851700

CID:4702275

PubChem ID:6079317

(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- (2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

- (E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

- STK787853

- RSC002678

- ST097143

- VU0492665-1

- (E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one

- (2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

-

- MDL: MFCD03851700

- インチ: 1S/C20H22O6/c1-22-14-7-9-17(23-2)15(12-14)16(21)8-6-13-10-18(24-3)20(26-5)19(11-13)25-4/h6-12H,1-5H3/b8-6+

- InChIKey: RQSXVMSFJWLNRG-SOFGYWHQSA-N

- ほほえんだ: O(C)C1C(=CC(/C=C/C(C2C=C(C=CC=2OC)OC)=O)=CC=1OC)OC

計算された属性

- せいみつぶんしりょう: 358.14163842g/mol

- どういたいしつりょう: 358.14163842g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 8

- 複雑さ: 451

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.2

- 疎水性パラメータ計算基準値(XlogP): 3.5

(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB421695-1 g |

(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

1600502-76-8 | 1g |

€339.20 | 2023-04-24 | ||

| A2B Chem LLC | AJ25385-1g |

(2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

1600502-76-8 | 95+% | 1g |

$628.00 | 2024-04-20 | |

| A2B Chem LLC | AJ25385-2g |

(2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

1600502-76-8 | 95+% | 2g |

$830.00 | 2024-04-20 | |

| A2B Chem LLC | AJ25385-100g |

(2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

1600502-76-8 | 95+% | 100g |

$4037.00 | 2024-04-20 | |

| abcr | AB421695-25 g |

(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

1600502-76-8 | 25g |

€1169.90 | 2023-04-24 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194161-10mg |

(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

1600502-76-8 | 98% | 10mg |

¥1164 | 2023-04-15 | |

| abcr | AB421695-5g |

(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; . |

1600502-76-8 | 5g |

€658.70 | 2025-02-16 | ||

| A2B Chem LLC | AJ25385-10g |

(2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

1600502-76-8 | 95+% | 10g |

$1337.00 | 2024-04-20 | |

| A2B Chem LLC | AJ25385-5g |

(2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

1600502-76-8 | 95+% | 5g |

$1134.00 | 2024-04-20 | |

| abcr | AB421695-10 g |

(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

1600502-76-8 | 10g |

€786.50 | 2023-04-24 |

(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 関連文献

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

1600502-76-8 ((2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) 関連製品

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1600502-76-8)(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

清らかである:99%/99%

はかる:2g/10g

価格 ($):783.0/1368.0